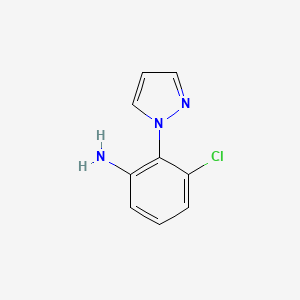

N-(3-氨基-4-氟苯基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

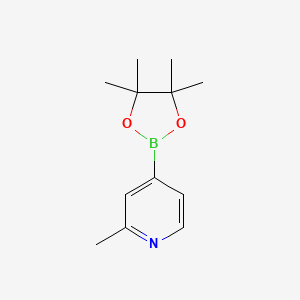

N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide is a compound that is part of a broader class of thiophene derivatives. These compounds are of significant interest due to their diverse range of biological activities, which include antimicrobial, antiarrhythmic, serotonin antagonist, antianxiety, and antitumor properties. The presence of the amino and fluorophenyl groups on the thiophene ring is a common structural motif that is often modified to explore the relationship between structure and activity in medicinal chemistry.

Synthesis Analysis

The synthesis of related thiophene derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a compound with a similar structure, was achieved using the Gewald synthesis technique, which involves the reaction of ketones with malononitrile and sulfur in the presence of a mild base . Another related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, was synthesized by condensation of an isocyanate with an aminomorpholino-indazole derivative . These methods highlight the versatility of synthetic approaches in creating thiophene derivatives with varying substituents.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their biological activity. For example, the crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was determined to aid in understanding its antitumor activity . Similarly, the conformational analysis of N-glycosyl-thiophene-2-carboxamides was investigated, revealing that the pyranose rings adopted the expected 4C1 conformations and that Z-anti structures were predominant . These studies underscore the importance of molecular structure in the design of biologically active compounds.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions that are essential for their biological functions. The novel Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehydes derivatives were screened for their antimicrobial activity, demonstrating the chemical reactivity of these compounds . Additionally, a series of novel thiophene derivatives were synthesized and screened for their antiarrhythmic, serotonin antagonist, and antianxiety activities, indicating the potential for diverse chemical interactions within biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, polyamides derived from aromatic diamines and dicarboxylic acids, which include the amino-fluorophenyl group, exhibit good solubility in organic solvents, high thermal stability, and desirable mechanical properties . These properties are critical for the practical application of these materials in various fields, including the development of high-performance polymers.

科学研究应用

合成和表征:

- 使用微波辐射实现了包括 N-(3-氯-4-氟苯基) 变体在内的一些衍生物的无溶剂合成和光谱分析。这一过程对于这些化合物的有效和环保生产具有重要意义 (Thirunarayanan 和 Sekar,2013)。

生物活性:

- 噻吩-2-甲酰胺衍生物已被研究其作为抗生素的潜力,并且针对革兰氏阳性菌和革兰氏阴性菌,表明其在开发新的抗菌药物中的效用 (Ahmed,2007)。

- 由 N-苯基苯并[b]噻吩-3-甲酰胺合成的某些噻吩衍生物显示出抗心律失常、血清素拮抗剂和抗焦虑活性,突出了它们在相关疾病治疗中的潜力 (Amr 等,2010)。

抗菌评价:

- N-(邻氟苯甲酰胺)-4-(对甲氧苯基)噻吩的席夫碱已被合成并显示出抗菌活性,表明它们与开发新的抗菌剂有关 (Bhattacharjee 等,2012)。

抗伤害感受活性:

- N-取代的 4-芳基-4-氧代-2-[(3-噻吩-2-基)氨基]丁-2-烯酰胺已被合成,并研究了它们的抗伤害感受活性,表明它们在疼痛管理中的潜在应用 (Shipilovskikh 等,2020)。

抗炎和抗氧化活性:

- 2-氨基-N-(3-氯苯基)-5, 6-二氢-4H-环戊[b]噻吩-3-甲酰胺的酰氯衍生物已被筛选出抗炎和抗氧化活性,分别与布洛芬和抗坏血酸相当 (Kumar 等,2008)。

抗肿瘤活性:

- 由类似化合物合成的化合物 3-氨基-N-(5-氟-2-甲基苯基)-4-吗啉代-1H-吲唑-1-甲酰胺已显示出抑制某些癌细胞系增殖的能力,证明了其在癌症研究中的潜力 (Hao 等,2017)。

作用机制

Target of Action

N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide primarily targets STING (Stimulator of Interferon Genes) . STING is an immune-associated protein that localizes in the endoplasmic reticulum membrane and is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells, and B cells . It serves as a pattern-recognition receptor and an adaptor molecule, which can be directly stimulated by cyclic dinucleotides to activate the innate immune system .

Mode of Action

Upon activation by its agonists, STING triggers the IRF (Interferon Regulatory Factor) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways . The compound interacts with the CDN-binding domain of the STING protein through two canonical hydrogen bonds, a π-π stacking interaction, and a π-cation interaction . This interaction leads to the phosphorylation of the downstream signaling molecules (TBK1 and IRF3) of STING .

Action Environment

The action environment of N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide is primarily within immune-associated cells, particularly those located in the endoplasmic reticulum membrane . The efficacy and stability of the compound’s action may be influenced by various environmental factors, but specific details require further investigation.

安全和危害

While specific safety and hazard information for “N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide” was not found, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

属性

IUPAC Name |

N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2OS/c12-8-4-3-7(6-9(8)13)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFWVVLFQGXCNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=CC(=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-amino-4-fluorophenyl)thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1355756.png)

![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1355757.png)

![1-[4-(Pyrrolidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1355758.png)

![{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1355777.png)